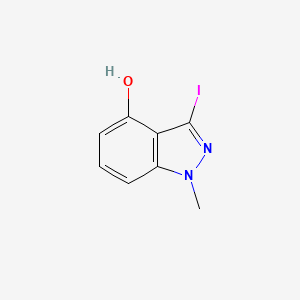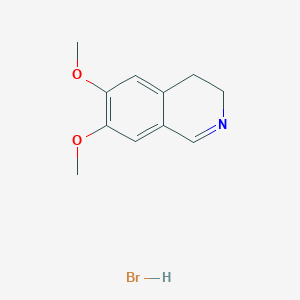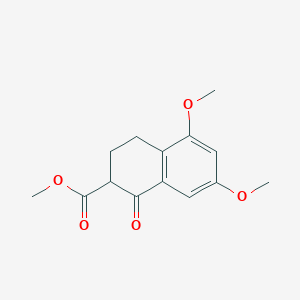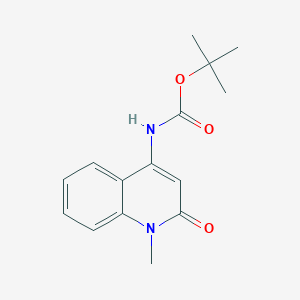
3-Iodo-1-methyl-1H-indazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-methyl-1H-indazol-4-ol: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a hydroxyl group at the fourth position of the indazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-1-methyl-1H-indazol-4-ol can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of iodine-mediated intramolecular aryl and sp3 C–H amination . This method typically employs iodine as a catalyst and involves the formation of C–N bonds under oxidative conditions.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
3-Iodo-1-methyl-1H-indazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the indazole ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: Reduced forms of the indazole ring or modified substituents.
科学研究应用
Chemistry:
3-Iodo-1-methyl-1H-indazol-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.
Medicine:
The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, anticancer, and antimicrobial activities. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.
Industry:
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
相似化合物的比较
1H-Indazole: A basic indazole structure without any substituents.
3-Iodo-1H-indazole: Similar to 3-Iodo-1-methyl-1H-indazol-4-ol but lacks the methyl and hydroxyl groups.
1-Methyl-1H-indazole: Contains a methyl group at the first position but lacks the iodine and hydroxyl groups.
Uniqueness:
This compound is unique due to the combination of the iodine atom, methyl group, and hydroxyl group on the indazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
1823931-40-3 |
|---|---|
分子式 |
C8H7IN2O |
分子量 |
274.06 g/mol |
IUPAC 名称 |
3-iodo-1-methylindazol-4-ol |
InChI |
InChI=1S/C8H7IN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3 |
InChI 键 |
UXEJFUKPTZIFAR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=CC=C2)O)C(=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)




![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)


